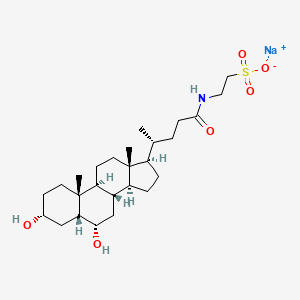

Natriumtaurohyodesoxycholat

Übersicht

Beschreibung

Taurohyodeoxycholic acid (sodium) is a taurine-conjugated form of the secondary bile acid hyodeoxycholic acid. This compound is known for its anti-inflammatory properties and is used in various scientific research applications. It is a bile acid derivative that plays a significant role in the metabolism of fats and cholesterol in the body .

Wissenschaftliche Forschungsanwendungen

Taurohyodeoxycholic acid (sodium) has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: The compound is studied for its role in bile acid metabolism and its effects on cellular processes.

Medicine: Taurohyodeoxycholic acid (sodium) is investigated for its potential therapeutic effects in conditions such as ulcerative colitis, gallstones, and liver diseases.

Wirkmechanismus

Target of Action

Sodium taurohyodeoxycholate is a taurine-amidated bile salt . Its primary target is the sodium taurocholate cotransporting polypeptide (NTCP) , a transmembrane protein highly expressed in human hepatocytes . NTCP mediates the transport of bile acids and plays a key role in the entry of certain viruses into hepatocytes .

Mode of Action

Sodium taurohyodeoxycholate interacts with its target, NTCP, to facilitate the transport of bile acids. It also prevents apoptosis by blocking a calcium-mediated apoptotic pathway as well as caspase-12 activation .

Biochemical Pathways

Sodium taurohyodeoxycholate affects the bile acid metabolism pathway. It increases bile flow, biliary cholesterol secretion, and biliary lipid secretion . It also modulates innate antiviral immune responses in the liver .

Pharmacokinetics

As a bile salt, it is expected to have good solubility and stability, which may impact its bioavailability .

Result of Action

Sodium taurohyodeoxycholate has multiple physiological effects. It can reduce the absorption of cholesterol in the small intestine, thereby reducing the body’s intake of dietary cholesterol and the body cholesterol content . It also has anti-apoptotic effects and has been examined in inflammatory metabolic diseases and neurodegenerative diseases .

Action Environment

The action of Sodium taurohyodeoxycholate can be influenced by various environmental factors. For example, the presence of other bile salts may affect its solubility and efficacy. Additionally, changes in pH and temperature could potentially affect its stability .

Biochemische Analyse

Biochemical Properties

Sodium taurohyodeoxycholate interacts with various enzymes, proteins, and other biomolecules. It is predominantly transported by the sodium taurocholate cotransporting polypeptide (NTCP), a member of the solute carrier family of transporters . This transporter is highly regulated under physiological and pathophysiological conditions .

Cellular Effects

The effects of Sodium taurohyodeoxycholate on cells are complex and multifaceted. It has been used in studies to assess dose-response data for cytotoxicity, regenerative cell proliferation, and secondary oxidative DNA damage in rat livers treated with furan . It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Sodium taurohyodeoxycholate exerts its effects at the molecular level through various mechanisms. It is transported predominantly by the sodium taurocholate cotransporting polypeptide (NTCP), which is an electrogenic member of the solute carrier family of transporters . It also interacts with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Sodium taurohyodeoxycholate is involved in various metabolic pathways. It interacts with the sodium taurocholate cotransporting polypeptide (NTCP), which plays a key role in the transport of bile acids

Transport and Distribution

Sodium taurohyodeoxycholate is transported and distributed within cells and tissues predominantly by the sodium taurocholate cotransporting polypeptide (NTCP)

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Taurohyodesoxycholsäure (Natrium) beinhaltet die Konjugation von Hyodesoxycholsäure mit Taurin. Dieser Prozess erfordert typischerweise die Aktivierung der Carboxylgruppe der Hyodesoxycholsäure, gefolgt von ihrer Reaktion mit Taurin in Gegenwart eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC) oder N,N'-Diisopropylcarbodiimid (DIC). Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dimethylformamid (DMF) unter kontrollierten Temperaturbedingungen durchgeführt .

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von Taurohyodesoxycholsäure (Natrium) durch Hochgeschwindigkeits-Gegenstromchromatographie (HSCCC) in Kombination mit der Detektion durch Verdampfungslichtstreuung erreicht werden. Dieses Verfahren ermöglicht die effiziente Trennung und Reinigung von Tauro-konjugierten Gallensäuren aus natürlichen Quellen wie Pulvis Fellis Suis (Schweinegallensäure) .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Taurohyodesoxycholsäure (Natrium) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung oxidierter Derivate der Verbindung führen.

Reduktion: Reduktionsreaktionen können Taurohyodesoxycholsäure in ihre reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen können an der Sulfonsäuregruppe oder den Hydroxylgruppen der Verbindung auftreten

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation oxidierte Gallensäurederivate ergeben, während Reduktion reduzierte Formen der Verbindung erzeugen kann .

4. Wissenschaftliche Forschungsanwendungen

Taurohyodesoxycholsäure (Natrium) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Sie wird als Reagenz in verschiedenen chemischen Reaktionen und als Standard in der analytischen Chemie eingesetzt.

Biologie: Die Verbindung wird auf ihre Rolle im Gallensäurestoffwechsel und ihre Auswirkungen auf zelluläre Prozesse untersucht.

Medizin: Taurohyodesoxycholsäure (Natrium) wird auf ihre potenziellen therapeutischen Wirkungen bei Erkrankungen wie Colitis ulcerosa, Gallensteinen und Lebererkrankungen untersucht.

5. Wirkmechanismus

Taurohyodesoxycholsäure (Natrium) entfaltet ihre Wirkungen über mehrere molekulare Zielstrukturen und -wege. Sie interagiert mit Gallensäure-Rezeptoren und -Transportern und moduliert den Stoffwechsel und den Transport von Gallensäuren. Die Verbindung beeinflusst auch entzündungshemmende Prozesse, indem sie die Aktivität von Enzymen wie Myeloperoxidase und Zytokinen wie TNF-α und IL-6 reduziert. Diese Wirkungen tragen zu ihren entzündungshemmenden und leberschützenden Wirkungen bei .

Ähnliche Verbindungen:

- Taurodeoxycholsäure

- Taurochenodesoxycholsäure

- Tauroursodeoxycholsäure

Vergleich: Taurohyodesoxycholsäure (Natrium) ist aufgrund ihrer spezifischen Konjugation mit Taurin und ihrer ausgeprägten entzündungshemmenden Eigenschaften einzigartig. Während ähnliche Verbindungen wie Taurodeoxycholsäure und Taurochenodesoxycholsäure ähnliche molekulare Strukturen und Funktionen aufweisen, hat sich gezeigt, dass Taurohyodesoxycholsäure (Natrium) spezifische Auswirkungen auf den Gallensäurestoffwechsel und entzündungshemmende Prozesse hat, die sie von diesen Verbindungen abheben .

Vergleich Mit ähnlichen Verbindungen

- Taurodeoxycholic acid

- Taurochenodeoxycholic acid

- Tauroursodeoxycholic acid

Comparison: Taurohyodeoxycholic acid (sodium) is unique due to its specific conjugation with taurine and its distinct anti-inflammatory properties. While similar compounds like taurodeoxycholic acid and taurochenodeoxycholic acid share similar molecular structures and functions, taurohyodeoxycholic acid (sodium) has been shown to have specific effects on bile acid metabolism and inflammatory pathways that set it apart .

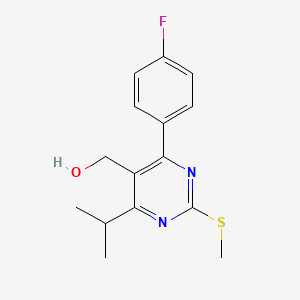

Eigenschaften

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO6S.Na/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQXUJQHLHHTRC-WMWRQJSFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38411-85-7 | |

| Record name | Sodium taurohyodeoxycholate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM TAUROHYODEOXYCHOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N9535CHEK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How effective was sodium taurohyodeoxycholate in preventing cholesterol gallstone formation compared to the other bile acids tested in the study?

A1: The study demonstrated that sodium taurohyodeoxycholate effectively inhibited cholesterol gallstone formation in the hamster model []. While the cholesterol saturation index of bile remained above 1.00 in this group, indicating a predisposition to gallstone formation, the compound significantly reduced the incidence of gallstones. This effect was comparable to that of sodium 3α,7β-dihydroxy-5β-cholane-24-sulfonate and sodium 3α,6α-dihydroxy-5β-cholane-24-sulfonate, which also showed significant prevention of gallstone formation []. Interestingly, sodium taurohyodeoxycholate led to the most pronounced reduction in liver and serum cholesterol levels among all the bile acids tested, suggesting a potential mechanism for its preventative effect [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![TERT-BUTYL-7-[4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-MESYLAMINOPYRIMIDIN-5-YL]-(3R,5S)-DIHYDROXY-(E)-6-HEPTENOATE](/img/structure/B563215.png)